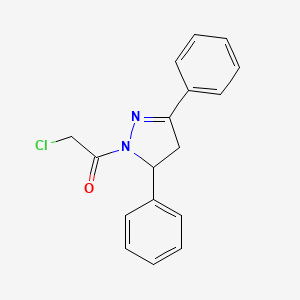
1-(chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with chloroacetyl and diphenyl groups
Mechanism of Action
Target of Action
Similar compounds such as chloroacetamides and triazoles have been reported to interact with various enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups .
Mode of Action
It can be hypothesized that the compound might bind covalently to its targets, causing changes in their function . This is similar to the action of chloroacetamides and thiocarbamates, which bind to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups .
Biochemical Pathways
For instance, chloroacetamides and thiocarbamates can inhibit the synthesis of lipids, isoprenoids, and other metabolic processes requiring coenzyme A .
Pharmacokinetics
A study on a related compound, chloroacetyl acetyl-l-carnitine, suggests that it is rapidly absorbed into the bloodstream, with peak plasma concentrations reached in 20-30 minutes .
Result of Action
Similar compounds such as triazoles have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antiviral effects .
Biochemical Analysis
Biochemical Properties
1-(Chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase, by binding to the active site and preventing substrate access. This interaction is crucial for understanding its potential as a therapeutic agent in treating diseases like Alzheimer’s .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the MAPK/ERK signaling pathway, leading to altered gene expression and impacting cell proliferation and apoptosis. These effects are critical for exploring its potential in cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes like acetylcholinesterase and certain kinases. By binding to these enzymes, it inhibits their activity, leading to downstream effects on cellular functions and gene expression. This mechanism is essential for its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, affecting its efficacy. Long-term exposure to this compound in vitro has demonstrated sustained inhibition of target enzymes and prolonged effects on cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dosage optimization for its safe and effective use in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body. These interactions can affect metabolic flux and alter metabolite levels, which are crucial for understanding its pharmacokinetics and potential drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 3,5-diphenyl-4,5-dihydro-1H-pyrazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like toluene, under cooling conditions to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation products: Oxidized derivatives of the pyrazole ring.
Cyclized products: More complex heterocyclic compounds resulting from intramolecular cyclization reactions.
Scientific Research Applications
Medicinal chemistry: It has shown promise as a building block for the synthesis of biologically active molecules, including potential anti-tumor agents.
Materials science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological research: It has been used in studies involving enzyme inhibition and protein labeling.
Comparison with Similar Compounds
Similar Compounds
1-(Chloroacetyl)-3,5-diphenylpyrazole: Lacks the dihydro component, which may affect its reactivity and biological activity.
1-(Chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives: Various derivatives with different substituents on the pyrazole ring or the phenyl groups.
Uniqueness
This compound is unique due to the presence of both the chloroacetyl and diphenyl groups, which confer specific chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions and its applications in different fields make it a compound of significant interest .
Properties
IUPAC Name |
2-chloro-1-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-12-17(21)20-16(14-9-5-2-6-10-14)11-15(19-20)13-7-3-1-4-8-13/h1-10,16H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNXSJPOWXWYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CCl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
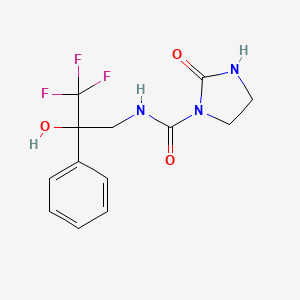
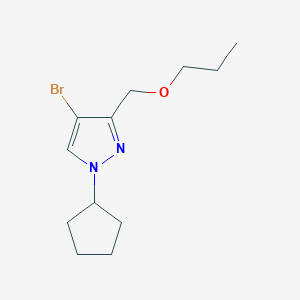
![N-(4-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2815437.png)
![3-methyl-7-(2-methylprop-2-en-1-yl)-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2815441.png)
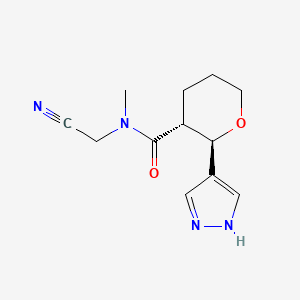
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone](/img/structure/B2815445.png)
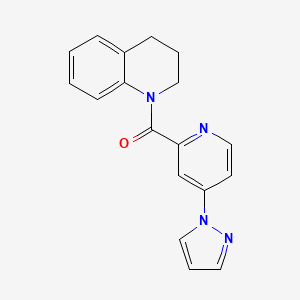
![N-(3,4-dimethoxyphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2815448.png)

![Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2815450.png)
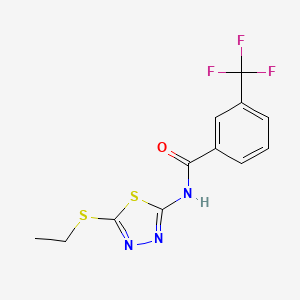
![N-(2,6-DICHLOROPHENYL)-2-({6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2815452.png)
![N-[2-(4-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2815453.png)
![{6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2815456.png)
